molecular formula C23H25FN2O3 B2691553 2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-83-8

2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2691553
CAS No.: 850905-83-8
M. Wt: 396.462
InChI Key: HPWZRLHBEHUZDD-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a piperidinyl group, and a tetrahydroisoquinolinone core. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinolinone core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the fluorophenyl group: This step involves the alkylation of the tetrahydroisoquinolinone core with a 4-fluorobenzyl halide under basic conditions.

    Attachment of the piperidinyl group: The final step involves the reaction of the intermediate with a piperidinyl ethyl ester, followed by hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, 2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is studied for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
  • 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
  • 2-[(4-methylphenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Uniqueness

The uniqueness of 2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets. The fluorine atom can also enhance the compound’s ability to cross biological membranes, potentially improving its pharmacokinetic profile.

Biological Activity

2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This tetrahydroisoquinoline derivative features a complex structure that includes a fluorophenyl group and a piperidinyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25FN2O3C_{23}H_{25}FN_2O_3, and its IUPAC name reflects its intricate structure. The presence of the fluorine atom in the fluorophenyl group is particularly noteworthy as it can enhance the compound's lipophilicity and biological activity by improving membrane permeability.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, leading to significant physiological responses. The fluorine atom may play a role in altering the reactivity and stability of the compound, potentially enhancing its efficacy against biological targets.

Biological Activity

Research into the biological activity of this compound suggests several areas of interest:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, Mannich bases derived from tetrahydroisoquinolines have shown significant cytotoxic effects against various cancer cell lines. The antiproliferative activity of these compounds has been documented against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some derivatives exhibiting cytotoxicity 2.5 to 5.2 times greater than that of standard chemotherapeutics like 5-fluorouracil .

Antiviral Properties

Recent investigations have also explored the antiviral potential of tetrahydroisoquinoline derivatives against human coronaviruses. The compound's ability to inhibit viral replication has been assessed, with varying degrees of efficacy noted across different strains. For example, certain derivatives demonstrated protective effects against viral titers comparable to known antiviral agents .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects as well. Compounds in the tetrahydroisoquinoline class are often studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.

Case Studies

A comparative analysis involving various tetrahydroisoquinoline derivatives highlighted the importance of structural modifications on biological activity. In one study, specific substitutions on the piperidine ring were linked to enhanced cytotoxicity against hepatocellular carcinoma cells . Another study focused on the interaction between these compounds and DNA topoisomerase I, revealing that certain configurations could significantly inhibit enzyme activity, thereby exerting cytotoxic effects on cancer cells .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Cell Line/Target IC50 (µM) Reference
AnticancerHeLa< 10
HepG2< 10
A549< 10
AntiviralHuman coronavirus strains> 700
NeuroprotectiveNeuroblastoma modelsTBDOngoing studies

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-18-9-7-17(8-10-18)15-26-14-11-19-20(23(26)28)5-4-6-21(19)29-16-22(27)25-12-2-1-3-13-25/h4-10H,1-3,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWZRLHBEHUZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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